2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- - 905854-03-7

2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-

Catalog Number: EVT-413955
CAS Number: 905854-03-7
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tivantinib is a small molecule that has been studied for its potential use in cancer treatment. [] It is classified as a selective, non-adenosine triphosphate (ATP)-competitive inhibitor of the c-MET receptor tyrosine kinase. [, , ] c-MET is a protein involved in cell growth, survival, and proliferation, and its dysregulation is implicated in the development and progression of various cancers. [, , , ] While initially developed as a c-MET inhibitor, recent research suggests tivantinib may also act on other targets, including microtubules. [, , ]

Chemical Reactions Analysis

The metabolism and disposition of tivantinib have been investigated in humans, dogs, and rats. [] Tivantinib undergoes extensive metabolism, with major metabolites being hydroxylated forms at the benzyl position of the tricyclic ring. [] Seven metabolic pathways were identified, including oxidation and glucuronidation. []

Mechanism of Action
  • Microtubule Inhibition: Emerging evidence points to tivantinib's ability to bind to tubulin, a protein crucial for microtubule formation. [] This interaction disrupts microtubule dynamics, affecting cell division and potentially contributing to tivantinib's anti-cancer properties. []

  • Off-Target Effects: Studies highlight tivantinib's off-target activities, suggesting it interacts with additional cellular targets beyond c-MET. [, , ] These off-target effects likely contribute to both its anti-cancer activity and its observed toxicity profile. [, , ]

Applications

Tivantinib has been investigated in preclinical and clinical trials for various cancer types, either as monotherapy or in combination with other therapies. [, , ] These trials aimed to evaluate its efficacy, safety, and potential as a novel cancer treatment option.

  • Hepatocellular Carcinoma (HCC): Significant research focused on tivantinib as a potential treatment for advanced HCC, particularly in patients with high c-MET expression. [, , , , , , , ]

  • Non-Small Cell Lung Cancer (NSCLC): Tivantinib was investigated in clinical trials, both as a single agent and in combination with other therapies, for treating various subtypes of NSCLC. [, , , , , , , ]

  • Other Cancer Types: Preclinical and clinical studies explored tivantinib's potential in other cancers, including gastric cancer, breast cancer, renal cell carcinoma, head and neck squamous cell carcinoma, and alveolar soft part sarcoma. [, , , , , , ]

Sorafenib

    Compound Description: Sorafenib is a multi-kinase inhibitor approved for treating advanced hepatocellular carcinoma (HCC). It inhibits multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), disrupting angiogenesis and tumor growth.

    Relevance: Although structurally unrelated to (3S,4S)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, sorafenib serves as a critical benchmark in HCC treatment. The research emphasizes the need for novel agents like the target compound to address limitations and provide alternative therapeutic options for advanced HCC, particularly in cases where sorafenib is ineffective or not tolerated.

Sunitinib

    Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity. Like sorafenib, it targets receptors like VEGFR and PDGFR, inhibiting tumor growth and angiogenesis.

    Relevance: Sunitinib represents another therapeutic approach for HCC, highlighting the ongoing exploration of tyrosine kinase inhibition in cancer treatment. While it shares a similar mechanism of action with sorafenib, the clinical outcomes and efficacy of sunitinib might differ from both sorafenib and the target compound, (3S,4S)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, emphasizing the need for diverse therapeutic strategies.

Tivantinib

Brivanib

    Compound Description: Brivanib is a selective inhibitor of VEGFR and fibroblast growth factor receptor (FGFR) signaling pathways. It demonstrates anti-angiogenic activity by targeting these crucial pathways involved in tumor angiogenesis.

    Relevance: Although structurally dissimilar to (3S,4S)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, brivanib shares a therapeutic focus on HCC. The research highlights the need for new agents like the target compound, as brivanib has not yet demonstrated sufficient efficacy to become a standard treatment for HCC in phase III trials.

Erlotinib

    Compound Description: Erlotinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It is used in treating various cancers, including non-small cell lung cancer (NSCLC) and has been investigated in combination therapies.

Linifanib

    Compound Description: Linifanib is a multi-targeted receptor tyrosine kinase inhibitor targeting VEGFR and PDGFR. It exhibits anti-angiogenic properties by inhibiting these key receptors involved in angiogenesis.

Cabozantinib

    Compound Description: Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFR2, and other tyrosine kinases. It demonstrates anti-angiogenic and anti-tumor activity in various cancers.

INC280

    Compound Description: INC280 is a highly specific inhibitor of the c-MET receptor tyrosine kinase. It exhibits potent inhibitory activity against c-MET, blocking its downstream signaling cascades.

    Relevance: INC280 directly relates to (3S,4S)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione through their shared target, c-MET. Both compounds exemplify the strategy of selectively targeting c-MET to inhibit tumor growth. Comparing their efficacy and selectivity profiles can provide valuable insights into optimizing c-MET inhibitors for therapeutic purposes.

Lenvatinib

    Compound Description: Lenvatinib is a multi-kinase inhibitor targeting VEGFR, FGFR, PDGFR, and other tyrosine kinases. It exhibits potent anti-angiogenic and anti-tumor effects.

    Relevance: While structurally different from (3S,4S)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, lenvatinib, like the target compound, represents a novel therapeutic agent for HCC. The ongoing clinical trials of lenvatinib highlight the continuous search for effective treatments for advanced HCC and provide a comparative context for the clinical development of the target compound.

Regorafenib

    Compound Description: Regorafenib is a multi-kinase inhibitor targeting VEGFR, FGFR, KIT, and other tyrosine kinases. It exhibits broad anti-tumor activity and is being investigated for various cancers, including HCC.

Ramucirumab

    Compound Description: Ramucirumab is a monoclonal antibody that specifically targets VEGFR2, inhibiting angiogenesis by blocking VEGF signaling. It has shown promising results in treating various cancers.

    Relevance: Although structurally unrelated to (3S,4S)-3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, ramucirumab represents another therapeutic approach for HCC, emphasizing the ongoing exploration of angiogenesis inhibition in cancer treatment. The clinical outcomes and efficacy of ramucirumab might differ from both sorafenib and the target compound, emphasizing the need for diverse therapeutic strategies.

Properties

CAS Number

905854-03-7

Product Name

2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-

IUPAC Name

(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1

InChI Key

UCEQXRCJXIVODC-WOJBJXKFSA-N

SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.